molecular formula C16H16N4O2S B2796340 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile CAS No. 1025690-24-7

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Cat. No.: B2796340
CAS No.: 1025690-24-7
M. Wt: 328.39
InChI Key: GEUYPWKTADPYMN-PTNGSMBKSA-N
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Description

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a sulfonyl group attached to an isopropyl-substituted phenyl ring, a pyrimidin-2-ylamino group, and a prop-2-enenitrile moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-isopropylphenyl with a sulfonyl chloride reagent under basic conditions to form the sulfonyl intermediate.

    Coupling with Pyrimidin-2-ylamine: The sulfonyl intermediate is then coupled with pyrimidin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired sulfonyl-pyrimidinyl intermediate.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl or nitrile groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Amine or alcohol derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can serve as a probe to investigate enzyme activity, protein-ligand interactions, and cellular signaling pathways.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it valuable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-(Methyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
  • 2-((4-(Ethyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
  • 2-((4-(tert-Butyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile

Uniqueness

Compared to similar compounds, 2-((4-(Isopropyl)phenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile stands out due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The isopropyl group may enhance the compound’s lipophilicity, affecting its ability to interact with lipid membranes and potentially improving its bioavailability.

Properties

IUPAC Name

(Z)-2-(4-propan-2-ylphenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-12(2)13-4-6-14(7-5-13)23(21,22)15(10-17)11-20-16-18-8-3-9-19-16/h3-9,11-12H,1-2H3,(H,18,19,20)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUYPWKTADPYMN-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=NC=CC=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=NC=CC=N2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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